molecular formula C22H21Cl2N3O2S B6516677 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 899914-07-9

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6516677
CAS No.: 899914-07-9
M. Wt: 462.4 g/mol
InChI Key: KEMAOYIEZPSQJL-UHFFFAOYSA-N
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Description

2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further functionalized with a 4-methoxyphenyl substituent.

The electron-withdrawing chlorine substituents on the aromatic ring and the electron-donating methoxy group on the acetamide moiety may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O2S/c1-29-16-7-5-15(6-8-16)25-19(28)13-30-21-20(14-4-9-17(23)18(24)12-14)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMAOYIEZPSQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , with CAS Number 899913-40-7 , is a synthetic organic compound characterized by its complex spirocyclic structure and the presence of multiple functional groups. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H19Cl2N3OSC_{21}H_{19}Cl_{2}N_{3}OS, with a molecular weight of approximately 432.4 g/mol . The structure features a diazaspiro core, which contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H19Cl2N3OSC_{21}H_{19}Cl_{2}N_{3}OS
Molecular Weight432.4 g/mol
IUPAC NameThis compound
CAS Number899913-40-7

Antidiabetic Properties

Recent studies have indicated that compounds similar to This compound may exhibit significant antidiabetic activity. For instance, related compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In a study involving similar spirocyclic compounds, a dose of 3 mg/kg resulted in over 80% inhibition of DPP-IV activity within 24 hours, comparable to established antidiabetic drugs like omarigliptin .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The spirocyclic structure allows for effective binding to active sites on target enzymes or receptors. For example:

  • DPP-IV Inhibition : By inhibiting DPP-IV, the compound increases levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels.
  • Potential Interaction with MAO : There is evidence suggesting that similar compounds may interact with monoamine oxidase (MAO), potentially leading to increased neurotransmitter levels in the brain .

Study on Antidiabetic Effects

A study conducted on a series of diazaspiro compounds demonstrated that modifications in the aromatic substituents significantly influenced their DPP-IV inhibitory activity. The presence of electron-withdrawing groups like dichlorophenyl enhanced potency compared to unsubstituted analogs.

Toxicology and Safety Profile

Initial toxicological assessments have indicated that compounds within this class exhibit low toxicity in vitro and in vivo. However, comprehensive studies are required to establish safety profiles for clinical applications.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogs

Compound Name R₁ (Diazaspiro Position 3) R₂ (Acetamide Position)
Target Compound 3,4-Dichlorophenyl 4-Methoxyphenyl
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-diazaspiro...}acetamide () 4-Methylphenyl 3,4-Dichlorophenyl
2-{[3-(4-Bromophenyl)-diazaspiro...}acetamide () 4-Bromophenyl 4-Methylphenyl
N-(4-Methoxyphenyl)-2-[(3-phenyl-diazaspiro...)sulfanyl]acetamide () Phenyl 4-Methoxyphenyl

The halogenated substituents (Cl, Br) enhance electrophilic character and may improve binding affinity in biological targets, whereas methoxy and methyl groups increase lipophilicity and electron density, affecting solubility and metabolic stability .

Physical and Spectral Properties

Comparative data from and highlight the impact of substituents on physical properties and spectral profiles:

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., 13a: 4-methylphenyl, mp 288°C; 13b: 4-methoxyphenyl, mp 274°C) exhibit higher thermal stability than non-halogenated analogs . The target compound’s 3,4-dichlorophenyl group likely further elevates its melting point.
  • NMR Shifts : demonstrates that substituents alter chemical environments, particularly in regions adjacent to the diazaspiro core. For example, protons near halogenated or methoxy groups show distinct δ values (e.g., 3.77 ppm for methoxy in 13b vs. 2.30 ppm for methyl in 13a) .

Table 2: Spectral Data of Selected Analogs

Compound Key IR Peaks (cm⁻¹) Notable $^1$H-NMR Shifts (δ, ppm)
13a () 1664 (C=O), 2214 (C≡N) 2.30 (CH₃), 10.13 (NH)
13b () 1662 (C=O), 2212 (C≡N) 3.77 (OCH₃), 10.10 (NH)
Target Compound* ~1660 (C=O), ~2210 (C≡N) Predicted: 3.75–3.80 (OCH₃), 7.4–7.6 (Cl)

*Predicted based on structural similarities.

Bioactivity Implications

Although direct bioactivity data for the target compound is unavailable, highlights that sulfanyl-acetamide derivatives exhibit antimicrobial properties. The 3,4-dichlorophenyl group may enhance activity against Gram-positive bacteria due to increased membrane permeability, while the methoxy group could modulate pharmacokinetics by improving solubility .

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